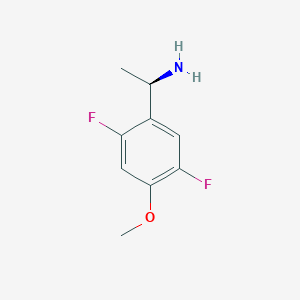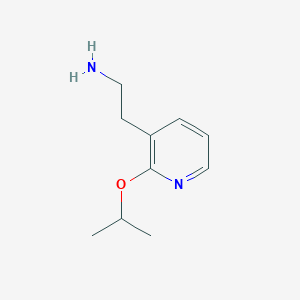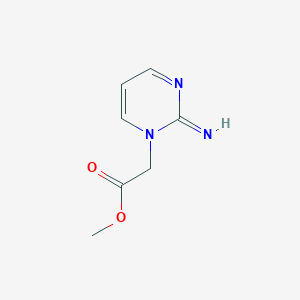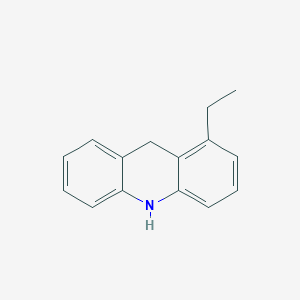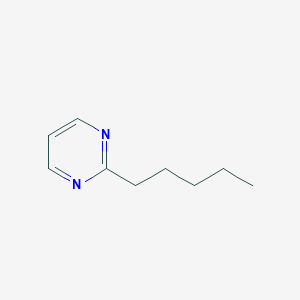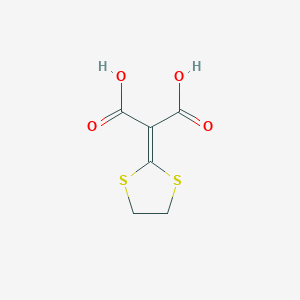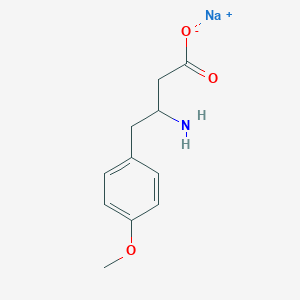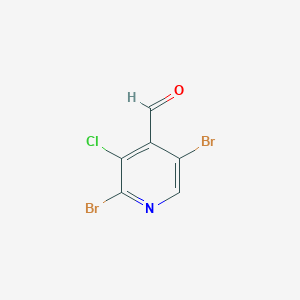
2,5-Dibromo-3-chloroisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine and chlorine atoms at specific positions on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-chloroisonicotinaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2,5-Dibromo-3-chloroisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound is also involved in Suzuki cross-coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include substituted isonicotinaldehydes, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5-Dibromo-3-chloroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of medicinal compounds with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 2,5-Dibromo-3-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
相似化合物的比较
2,5-Dibromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a chloro group.
2,6-Dibromo-3,5-distyrylBODIPY: Another brominated compound with distinct optical properties.
2,5-Dibromo-3-methylthiophene: A thiophene derivative with similar bromination but different substitution pattern.
Uniqueness: Its combination of bromine and chlorine atoms on the isonicotinaldehyde scaffold makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines .
属性
CAS 编号 |
1335051-53-0 |
|---|---|
分子式 |
C6H2Br2ClNO |
分子量 |
299.35 g/mol |
IUPAC 名称 |
2,5-dibromo-3-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H |
InChI 键 |
XVEFJSBKYBNRFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


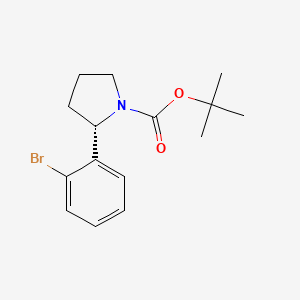

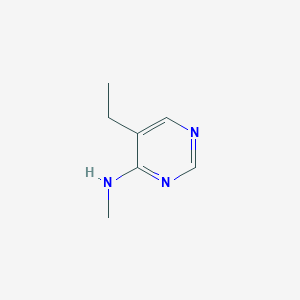
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)

